An In-depth Technical Guide on 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane
An In-depth Technical Guide on 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available data and theoretical information on 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane. As of the latest literature search, detailed experimental data, including spectroscopic analyses and specific experimental protocols for this compound, are not publicly available. The information presented herein is based on data from chemical suppliers, predicted values, and established chemical principles for analogous structures.
Core Chemical Properties
1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane, also known by its synonym trans,trans-4-Butyl-4'-vinyl-bicyclohexyl, is a substituted bicyclohexyl derivative. Its core structure consists of two cyclohexane rings linked together, with a butyl group attached to one ring and a vinyl (ethenyl) group on the other. This structure suggests its potential use as a monomer in polymerization reactions or as a building block in the synthesis of more complex molecules, possibly in the field of liquid crystals.[1][2]
Physicochemical Data
The following table summarizes the available quantitative data for 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane.
| Property | Value | Source |
| CAS Number | 153429-47-1 | --INVALID-LINK--[3] |
| Molecular Formula | C18H32 | --INVALID-LINK--[3] |
| Molecular Weight | 248.45 g/mol | --INVALID-LINK--[3] |
| Density | 0.893 g/cm³ | --INVALID-LINK--[3] |
| Boiling Point | 323.5 °C at 760 mmHg | --INVALID-LINK--[3] |
| Flash Point | 141.5 °C | --INVALID-LINK--[3] |
| Refractive Index | 1.507 | --INVALID-LINK--[3] |
| Vapor Pressure | 0.000492 mmHg at 25°C | --INVALID-LINK--[3] |
| LogP | 5.97540 | --INVALID-LINK--[3] |
Predicted Spectroscopic Data
While experimental spectra for 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane are not available, the following are predictions based on its chemical structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals in the following regions:
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Vinyl Protons: 4.8-6.0 ppm (multiplets, 3H). The proton on the carbon adjacent to the cyclohexane ring will likely be a complex multiplet, while the terminal CH2 protons will appear as distinct multiplets.
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Cyclohexyl Protons: 0.8-2.2 ppm (broad multiplets, 21H). The protons on the cyclohexane rings will produce a complex series of overlapping signals.
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Butyl Protons: 0.8-1.4 ppm (multiplets and a triplet, 9H). The terminal methyl group will likely appear as a triplet around 0.9 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is expected to show signals corresponding to:
-
Vinyl Carbons: ~140-145 ppm (CH) and ~110-115 ppm (CH2).
-
Cyclohexyl Carbons: ~25-45 ppm.
-
Butyl Carbons: ~14 ppm (CH3), ~23 ppm (CH2), ~30 ppm (CH2), and ~37 ppm (CH2).
Infrared (IR) Spectroscopy (Predicted)
Key characteristic absorption bands are predicted as follows:
-
=C-H stretch (vinyl): 3070-3090 cm⁻¹
-
C-H stretch (alkyl): 2850-2960 cm⁻¹[4]
-
C=C stretch (vinyl): 1640-1650 cm⁻¹[5]
-
=C-H bend (vinyl): 910 and 990 cm⁻¹ (for a monosubstituted alkene)[4]
-
C-H bend (alkyl): 1375 and 1450 cm⁻¹
Proposed Synthesis and Experimental Protocols
A plausible synthetic route to 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane could involve a Wittig reaction to introduce the vinyl group. A generalized protocol for such a transformation is provided below.
Proposed Synthetic Pathway
A potential synthesis could start from 4-(4-butylcyclohexyl)cyclohexanone. This ketone can be converted to the target alkene using a Wittig reagent, such as methylenetriphenylphosphorane (Ph₃P=CH₂).
Caption: Proposed Wittig reaction synthesis.
General Experimental Protocol for Wittig Reaction
This protocol is a general guideline and would require optimization for the specific substrate.
Materials:
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4-(4-butylcyclohexyl)cyclohexanone
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) or other strong base
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer
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Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Ylide (Wittig Reagent):
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of n-BuLi (1.0 equivalent) dropwise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of a characteristic orange-red color indicates the formation of the ylide.
-
-
Wittig Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve 4-(4-butylcyclohexyl)cyclohexanone (1.0 equivalent) in anhydrous THF.
-
Cool the ketone solution to 0 °C.
-
Slowly transfer the prepared ylide solution to the ketone solution via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product, which will contain triphenylphosphine oxide as a byproduct, should be purified by column chromatography on silica gel using a nonpolar eluent (e.g., hexanes or a hexane/ethyl acetate gradient) to yield the pure 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane.
-
Caption: Experimental workflow for the proposed synthesis.
Reactivity and Potential Applications
The primary site of reactivity in 1-Butyl-4-(4-ethenylcyclohexyl)cyclohexane is the vinyl group. This alkene functionality can undergo a variety of addition reactions.
General Reactivity of the Vinyl Group
The vinyl group is susceptible to electrophilic addition, radical addition, and cycloaddition reactions. It can also be polymerized.
References
- 1. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
- 2. A review of liquid crystal monomers: Environmental occurrence, degradation, toxicity, and human exposure of an emerging class of E-waste pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. spectroscopyonline.com [spectroscopyonline.com]
